Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate, also known as TSPO ligand, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSPO ligand is a synthetic molecule that binds to the mitochondrial translocator protein (TSPO) and is used as a tool to study the role of TSPO in different physiological and pathological processes.
Scientific Research Applications
Synthesis Approaches :
- Research has detailed the synthesis of various tert-butyl carbamate derivatives, showcasing a range of chemical reactions and synthesis techniques. One study highlighted the synthesis of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, analyzing their molecular structures and interactions through single crystal X-ray diffraction, highlighting the importance of hydrogen bonds in their three-dimensional architecture (Das et al., 2016).
Structural Characteristics :
- Further studies delved into the crystal structures of carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, illustrating the molecular linkages through hydrogen and halogen bonds. This detailed structural analysis contributes to the understanding of the molecular makeup and potential reactivity of such compounds (Baillargeon et al., 2017).
Application in Synthesis of Complex Molecules :
- The tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate compound, an important intermediate, has been spotlighted for its role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, offering insights into its applications in the synthesis of complex and structurally specific molecules (Ober et al., 2004).
Molecular Dynamics and Chemical Behavior :
- The tert-butyl carbamates have also been studied for their behavior as N-(Boc) nitrone equivalents in chemical reactions, offering a foundation for understanding their reactivity and potential uses in more complex chemical synthesis processes (Guinchard et al., 2005).
properties
IUPAC Name |
tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)11-5-7-8(16)6-12-13(7)4/h6,16H,5H2,1-4H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXKJYWDCDNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.